2-[(2-Aminoethyl)amino]nicotinic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoethyl)amino]nicotinic acid typically involves the reaction of nicotinic acid with ethylenediamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or water, and may require heating to facilitate the reaction . The product is then purified through recrystallization or other purification techniques to obtain the desired compound in a pure form .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above . The process may be optimized for higher yields and purity, and may include additional steps such as distillation, filtration, and drying to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminoethyl)amino]nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The amino and aminoethyl groups can participate in substitution reactions with other chemical reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinic acid derivatives .
Scientific Research Applications
2-[(2-Aminoethyl)amino]nicotinic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(2-Aminoethyl)amino]nicotinic acid involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(2-Aminoethyl)amino]nicotinic acid include:
2-Aminonicotinic acid: A simpler derivative of nicotinic acid with only an amino group attached.
Ethyl 2-aminonicotinate: An ester derivative of 2-aminonicotinic acid.
2-[(2-Aminoethyl)amino]pyridine: A related compound with a similar structure but lacking the carboxylic acid group.
Uniqueness
This compound is unique due to its combination of an aminoethyl group and an amino group attached to the nicotinic acid structure . This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for scientific research and industrial applications .
Properties
IUPAC Name |
2-(2-aminoethylamino)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c9-3-5-11-7-6(8(12)13)2-1-4-10-7/h1-2,4H,3,5,9H2,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENSCFWMQFKIIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCN)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377977 |
Source
|
Record name | 2-[(2-Aminoethyl)amino]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374063-93-1 |
Source
|
Record name | 2-[(2-Aminoethyl)amino]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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